

# 1H NMR spectrum analysis of 3-Bromo-4-methylbenzenesulfonamide and its derivatives

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## Compound of Interest

Compound Name:	3-Bromo-4-methylbenzenesulfonamide
Cat. No.:	B1289567

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## Comparative 1H NMR Spectral Analysis of Brominated Benzenesulfonamides

A detailed comparison of the 1H NMR spectra of 4-methylbenzenesulfonamide derivatives, highlighting the influence of bromine substitution on the aromatic proton signals.

This guide provides a comparative analysis of the 1H NMR spectra of N-phenyl-4-methylbenzenesulfonamide and its brominated analogue, N-benzyl-**3-bromo-4-methylbenzenesulfonamide**. The introduction of a bromine atom to the benzenesulfonamide ring significantly influences the chemical shifts of the aromatic protons, providing valuable structural information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Data Presentation

The following table summarizes the 1H NMR spectral data for N-phenyl-4-methylbenzenesulfonamide and N-benzyl-**3-bromo-4-methylbenzenesulfonamide**. It is important to note that while extensive searches were conducted, the specific 1H NMR data for the parent compound, **3-Bromo-4-methylbenzenesulfonamide**, was not readily available in the reviewed literature. Therefore, N-benzyl-**3-bromo-4-methylbenzenesulfonamide** is used as a representative brominated derivative to illustrate the spectroscopic effects of the bromine substituent.

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)	Other Protons (ppm)
N-phenyl-4-methylbenzenesulfonamide	7.66 (d, $J = 8.3$ Hz, 2H), 7.23 (d, $J = 8.2$ Hz, 2H), 7.18 (d, $J = 8.8$ Hz, 2H), 7.03 (d, $J = 8.8$ Hz, 2H), 7.32 (s, 1H, NH)	2.38 (s, 3H)	-
N-benzyl-3-bromo-4-methylbenzenesulfonamide	7.26 – 7.19 (m, 4H), 7.03 (td, $J = 7.7, 1.6$ Hz, 1H), 6.97 (s, 1H, NH)	2.37 (s, 3H)	7.65 (d, $J = 8.3$ Hz, 3H), 4.04 (d, $J = 6.1$ Hz, 2H)

## Experimental Protocols

The following is a general experimental protocol for acquiring  $^1\text{H}$  NMR spectra of benzenesulfonamide derivatives, based on methodologies reported in the literature.[\[1\]](#)

**Sample Preparation:** Approximately 5-10 mg of the sulfonamide derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d6 ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Instrumentation:**  $^1\text{H}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

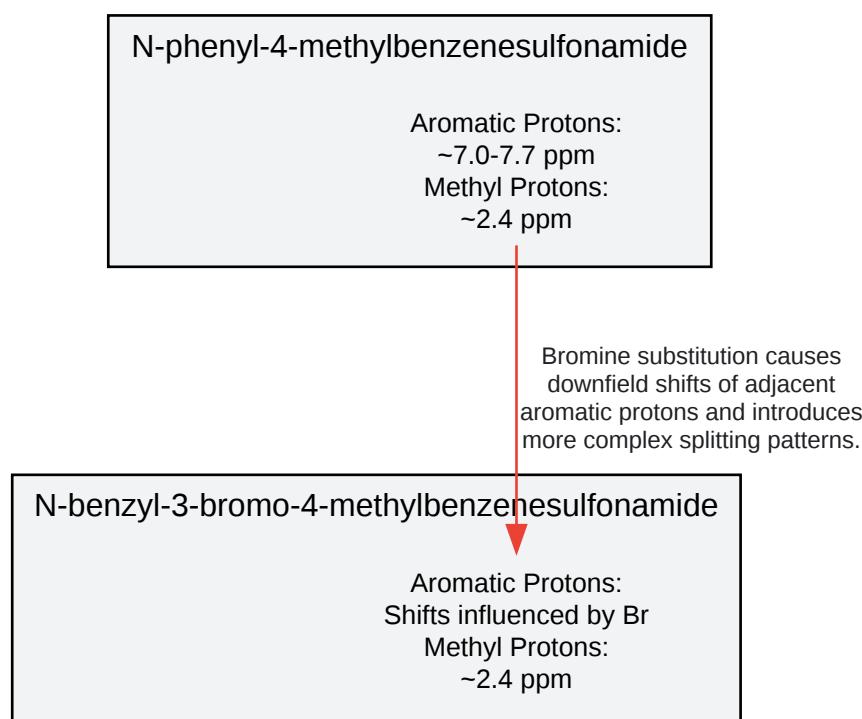
**Data Acquisition:** The data is acquired at room temperature. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

**Data Processing:** The acquired free induction decay (FID) is processed using an appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

# Visualization of Structural and Spectral Relationships

The following diagram illustrates the structural differences between N-phenyl-4-methylbenzenesulfonamide and N-benzyl-3-bromo-4-methylbenzenesulfonamide and highlights the protons that are most affected by the bromine substitution in the  $^1\text{H}$  NMR spectrum.

Structural Comparison and  $^1\text{H}$  NMR Signal Correlation



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Caption: Structural comparison and its effect on  $^1\text{H}$  NMR.

## Analysis and Comparison

The  $^1\text{H}$  NMR spectrum of N-phenyl-4-methylbenzenesulfonamide displays characteristic signals for the protons on both aromatic rings and the methyl group. The protons on the tosyl group (4-methylbenzenesulfonyl) typically appear as two doublets in the aromatic region, while

the protons on the N-phenyl group also give rise to signals in this region. The methyl protons appear as a singlet at approximately 2.38 ppm.[1]

The introduction of a bromine atom at the 3-position of the benzenesulfonamide ring in **N-benzyl-3-bromo-4-methylbenzenesulfonamide** leads to notable changes in the aromatic region of the  $^1\text{H}$  NMR spectrum. The electron-withdrawing nature and the magnetic anisotropy of the bromine atom cause a downfield shift (to a higher ppm value) of the adjacent aromatic protons. This effect is a key diagnostic feature for confirming the position of the bromine substituent.

In the case of **N-benzyl-3-bromo-4-methylbenzenesulfonamide**, the aromatic protons of the brominated ring will exhibit a more complex splitting pattern compared to the unsubstituted analogue due to the different electronic environment and coupling interactions. The signals for the benzyl group protons, a singlet for the methylene group and multiplets for the phenyl group, will also be present. The methyl group protons are relatively unaffected by the bromine substitution on the aromatic ring and are expected to remain as a singlet at a similar chemical shift.

In conclusion, the presence of a bromine substituent on the benzenesulfonamide ring is clearly identifiable through the analysis of the aromatic region of the  $^1\text{H}$  NMR spectrum. The downfield shift and altered splitting patterns of the aromatic protons provide unambiguous evidence for the successful bromination and its regiochemistry. This comparative analysis demonstrates the power of  $^1\text{H}$  NMR spectroscopy in the structural elucidation of substituted benzenesulfonamide derivatives.

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## References

- 1. rsc.org [rsc.org]
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